Benzenecarboximidamide, 3,3'-(1,5-pentanediylbis(oxy-4,1-phenylenemethyleneiminosulfonyl))bis-
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Overview
Description
AMG-126737 is a potent inhibitor of human lung mast cell trypsin, with potential therapeutic effects in lung diseases such as asthma . This compound has shown significant efficacy in inhibiting allergen-induced pulmonary responses, making it a promising candidate for treating respiratory disorders .
Preparation Methods
The synthesis of AMG-126737 involves a Mitsunobu coupling reaction of 1,5-pentanediol with two molecules of 4-hydroxybenzonitrile . The reaction conditions typically include the use of a base and a solvent to facilitate the coupling process. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
AMG-126737 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
AMG-126737 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of serine proteases.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Potential therapeutic agent for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease.
Industry: Utilized in the development of new drugs targeting lung diseases
Mechanism of Action
AMG-126737 exerts its effects by inhibiting human lung mast cell trypsin, a serine protease involved in the pathophysiology of asthma . The compound binds to the active site of trypsin, preventing it from cleaving its substrates. This inhibition reduces the inflammatory response and airway hyperresponsiveness associated with asthma .
Comparison with Similar Compounds
Similar compounds to AMG-126737 include other tryptase inhibitors such as:
APC-366: Another potent tryptase inhibitor with similar therapeutic potential in respiratory diseases.
BMS-262084: A tryptase inhibitor with a different chemical structure but similar mechanism of action.
AMG-126737 is unique due to its high selectivity for human lung mast cell trypsin and its demonstrated efficacy in preclinical models of asthma .
Properties
CAS No. |
224054-76-6 |
---|---|
Molecular Formula |
C33H38N6O6S2 |
Molecular Weight |
678.8 g/mol |
IUPAC Name |
3-[[4-[5-[4-[[(3-carbamimidoylphenyl)sulfonylamino]methyl]phenoxy]pentoxy]phenyl]methylsulfamoyl]benzenecarboximidamide |
InChI |
InChI=1S/C33H38N6O6S2/c34-32(35)26-6-4-8-30(20-26)46(40,41)38-22-24-10-14-28(15-11-24)44-18-2-1-3-19-45-29-16-12-25(13-17-29)23-39-47(42,43)31-9-5-7-27(21-31)33(36)37/h4-17,20-21,38-39H,1-3,18-19,22-23H2,(H3,34,35)(H3,36,37) |
InChI Key |
CTLMBCYIAXNYOG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)CNS(=O)(=O)C4=CC=CC(=C4)C(=N)N)C(=N)N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)CNS(=O)(=O)C4=CC=CC(=C4)C(=N)N)C(=N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,5-bis-(4-((3-carbamimidoyl-benzenesulfonylamino)-methyl)-phenoxy)-pentane AMG 126737 AMG-126737 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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